molecular formula C9H7ClF3NO B14813054 2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine

2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine

Cat. No.: B14813054
M. Wt: 237.60 g/mol
InChI Key: QWWBYYATTKRXOD-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-4-iodo-3-(trifluoromethyl)pyridine with cyclopropanol under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions may produce pyridine oxides .

Scientific Research Applications

2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-cyclopropoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3NO/c10-8-7(9(11,12)13)6(3-4-14-8)15-5-1-2-5/h3-5H,1-2H2

InChI Key

QWWBYYATTKRXOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Cl)C(F)(F)F

Origin of Product

United States

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